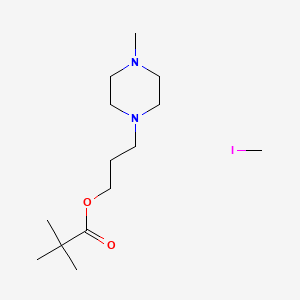
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxypropyl, dimethyl, iodide, and pivalate ester groups. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) involves multiple steps, including the protection of functional groups, nucleophilic substitution, and esterification reactions. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Group: The hydroxyl group of 3-hydroxypropyl is protected using a suitable protecting group such as a silyl ether.
Nucleophilic Substitution: The protected hydroxypropyl group is then reacted with piperazine in the presence of a base to form the piperazine derivative.
Methylation: The piperazine derivative is methylated using methyl iodide to introduce the dimethyl groups.
Deprotection and Esterification: The protecting group is removed, and the resulting compound is esterified with pivalic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodide group can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or sodium thiolate (NaS) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
Similar Compounds
Piperazine: A simple piperazine derivative with similar structural features.
Hydroxypropyl Piperazine: A piperazine derivative with a hydroxypropyl group.
Dimethyl Piperazine: A piperazine derivative with dimethyl groups.
Uniqueness
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pivalate ester group enhances its stability and resistance to hydrolysis, making it a valuable compound for various applications.
特性
CAS番号 |
31364-61-1 |
|---|---|
分子式 |
C14H29IN2O2 |
分子量 |
384.30 g/mol |
IUPAC名 |
iodomethane;3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26N2O2.CH3I/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;1-2/h5-11H2,1-4H3;1H3 |
InChIキー |
MOLMXJDSSBWQQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



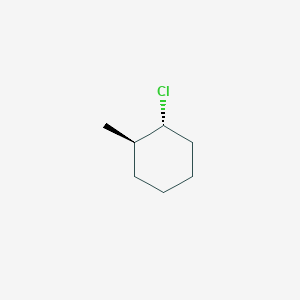
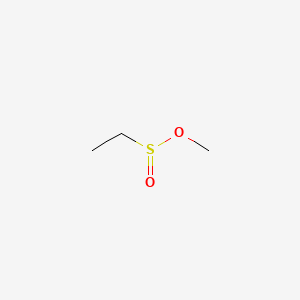

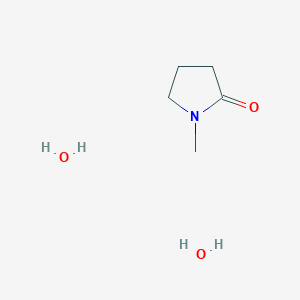
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
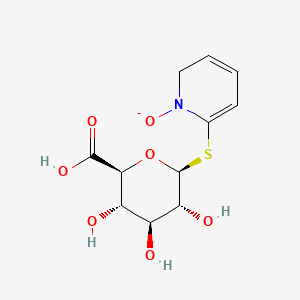
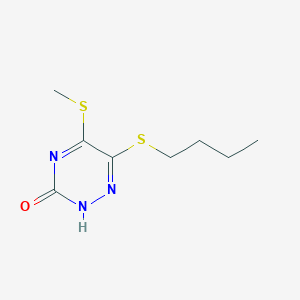
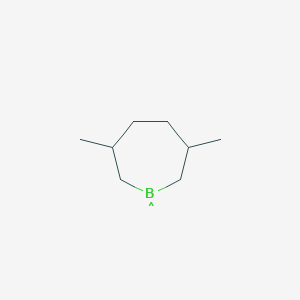
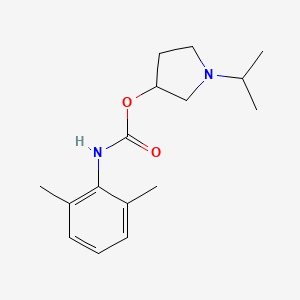

![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
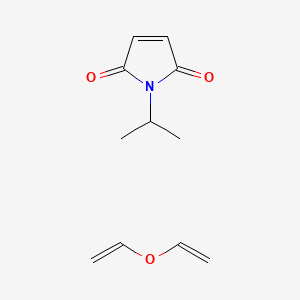
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
